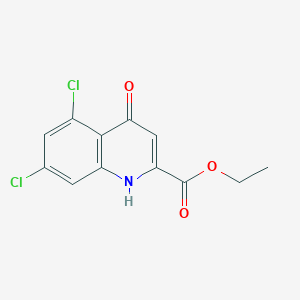
5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester
Cat. No. B133506
Key on ui cas rn:
157848-08-3
M. Wt: 286.11 g/mol
InChI Key: PAWVWSJNXBGMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07923458B2
Procedure details


A 5-L three-neck flask equipped with a thermocouple, an addition funnel, and a distillation apparatus was charged with diphenyl ether (about 2.8 L), which was heated to about 244° C. The concentrated reaction mixture containing Compound 3 (about 1.1 mole) from Reaction 1, above, was added from the dropping funnel into the hot diphenyl ether over about 10 minutes with a nitrogen purge. The funnel was rinsed with about 200 mL of diphenyl ether, which was also added to the flask. The resulting mixture was heated at about 244° C. for about 1 hour to cyclize Compound 3 to form Compound 4. The reaction mixture then was cooled to room temperature, at which point Compound 4 crystallized out. The crystallized product was isolated and slurried with ethyl acetate (EtOAc; about 1 L). The crystals were collected and rinsed with EtOAc (3×500 mL), and then dried under high vacuum at room temperature to afford about 269.95 g of Compound 4 (85.8% yield over two steps).



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(OC2C=CC=CC=2)C=CC=C[CH:2]=1.C([C:16]1[C:21]([NH:22]/[C:23](=[CH:27]\[C:28]([O-:30])=O)/[C:24]([O-:26])=[O:25])=[C:20](CC)[C:19]([Cl:33])=[CH:18][C:17]=1[Cl:34])C>>[Cl:33][C:19]1[CH:18]=[C:17]([Cl:34])[CH:16]=[C:21]2[C:20]=1[C:28](=[O:30])[CH:27]=[C:23]([C:24]([O:26][CH2:1][CH3:2])=[O:25])[NH:22]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.8 L
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C=C(C(=C1N\C(\C(=O)[O-])=C/C(=O)[O-])CC)Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
244 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 5-L three-neck flask equipped with a thermocouple, an addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrated reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from Reaction 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge
|
WASH
|
Type
|
WASH
|
|
Details
|
The funnel was rinsed with about 200 mL of diphenyl ether, which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was also added to the flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated at about 244° C. for about 1 hour
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2C(C=C(NC2=CC(=C1)Cl)C(=O)OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
